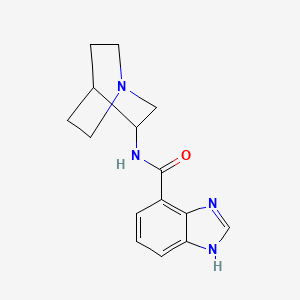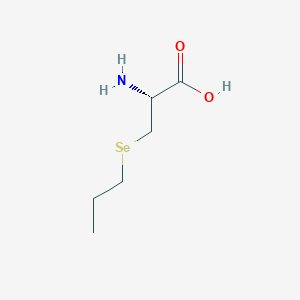
3-(Propylseleno)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propylseleno)alanine is a selenium-containing amino acid derivative. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. The incorporation of selenium into amino acids like this compound can enhance their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylseleno)alanine typically involves the introduction of a propylseleno group into the alanine structure. One common method is the nucleophilic substitution reaction where a propylseleno group is introduced to the alanine molecule. This can be achieved by reacting alanine with propylselenol in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be designed to incorporate selenium into amino acids during their metabolic processes, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 3-(Propylseleno)alanine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The propylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the selenium atom.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Propylseleno)alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of selenium-containing peptides and proteins.
Biology: Studied for its role in antioxidant defense mechanisms and its potential to modulate cellular redox states.
Medicine: Investigated for its potential therapeutic applications, including its role in cancer prevention and treatment due to its antioxidant properties.
Industry: Used in the development of selenium-enriched dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of 3-(Propylseleno)alanine involves its incorporation into proteins and enzymes, where it can modulate their activity. The selenium atom in the compound can participate in redox reactions, helping to protect cells from oxidative damage. Additionally, it can influence the activity of selenoproteins, which play crucial roles in various biological processes.
Comparison with Similar Compounds
Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.
Comparison:
Uniqueness: 3-(Propylseleno)alanine is unique due to the presence of the propylseleno group, which can impart different chemical and biological properties compared to selenocysteine and selenomethionine.
Applications: While selenocysteine and selenomethionine are primarily studied for their roles in selenoproteins and as dietary supplements, this compound’s unique structure allows for diverse applications in synthetic chemistry and potential therapeutic uses.
Properties
CAS No. |
176178-16-8 |
|---|---|
Molecular Formula |
C6H13NO2Se |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-propylselanylpropanoic acid |
InChI |
InChI=1S/C6H13NO2Se/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
WHMLECIOVIMZLK-YFKPBYRVSA-N |
Isomeric SMILES |
CCC[Se]C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC[Se]CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
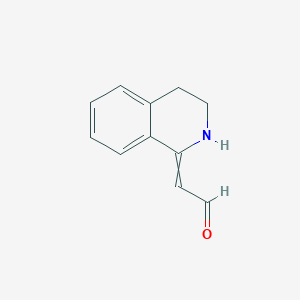
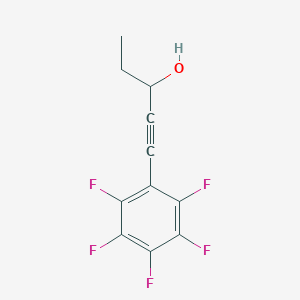
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
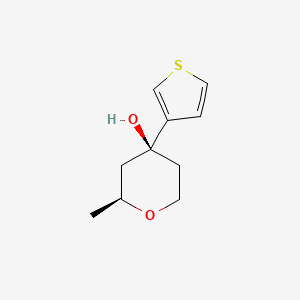
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

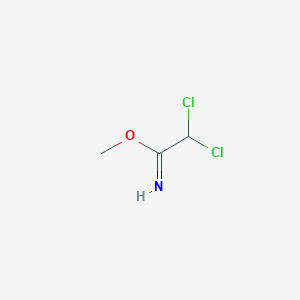
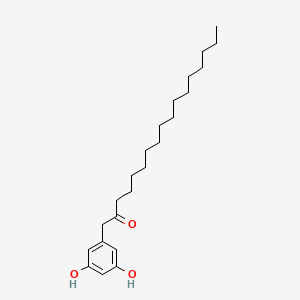
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
